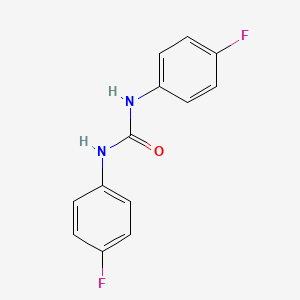

1,3-Bis(4-fluorophenyl)urea

Description

Overview of Diaryl Urea (B33335) Compounds in Chemical Research

Diaryl ureas are a class of organic compounds characterized by a central urea moiety (-(NH)-(C=O)-(NH)-) flanked by two aryl (aromatic ring) groups. This structural motif is of great importance in medicinal chemistry and materials science. labscoop.comnih.gov The urea group is an excellent hydrogen bond donor (through the N-H groups) and acceptor (through the carbonyl oxygen), enabling these molecules to bind effectively to biological targets such as enzymes and receptors. labscoop.comnih.gov

This binding capability has led to the development of numerous diaryl urea derivatives as therapeutic agents. nih.gov A notable example is Sorafenib, an anticancer drug that inhibits multiple kinases involved in tumor growth and angiogenesis (the formation of new blood vessels). nih.govresearchgate.net The diaryl urea structure is a key feature in many kinase inhibitors, often interacting with conserved amino acid residues like glutamic acid and aspartic acid within the enzyme's active site. labscoop.comnih.gov Beyond oncology, diaryl urea derivatives have been investigated for a wide range of biological activities, including antidiabetic, antibacterial, and anti-inflammatory properties. asianpubs.orguni.lu Their utility also extends to linking different pharmacophores (the active parts of a drug molecule) to create hybrid drugs with dual mechanisms of action. nih.gov

Historical Context of 1,3-Bis(4-fluorophenyl)urea Discovery and Initial Characterization

While the precise date and discoverer of the first synthesis of this compound are not readily documented in seminal publications, the methods for creating diaryl ureas have been established for many decades. Patents dating back to the 1930s describe general processes for manufacturing diaryl ureas, indicating that this class of compounds has a long history in chemical synthesis. chemimpex.com

The synthesis of symmetrical diaryl ureas like this compound is typically straightforward. Common laboratory and industrial methods include:

Reaction of an Aryl Isocyanate with an Arylamine: The most direct route involves reacting 4-fluorophenyl isocyanate with 4-fluoroaniline (B128567). This reaction is generally high-yielding and clean.

Reaction with Phosgene (B1210022) or a Phosgene Equivalent: Another common method involves treating an arylamine (in this case, 4-fluoroaniline) with phosgene (COCl₂) or a safer, solid phosgene equivalent like triphosgene (B27547). nih.govbiosynth.com

The initial characterization of a newly synthesized compound involves confirming its structure and purity using various analytical techniques. For this compound, this would have involved determining its physical properties and using spectroscopic methods.

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 370-22-9 |

| Molecular Formula | C₁₃H₁₀F₂N₂O |

| Molecular Weight | 248.23 g/mol |

| Appearance | White to almost white crystalline powder |

| Melting Point | 267 °C |

| Solubility | Soluble in organic solvents |

Data sourced from sigmaaldrich.com

Initial structural confirmation would have relied on techniques like elemental analysis to determine the empirical formula. Modern characterization is definitive, using methods like Nuclear Magnetic Resonance (NMR) spectroscopy to map the carbon-hydrogen framework, Infrared (IR) spectroscopy to identify the characteristic urea carbonyl (C=O) and N-H bonds, and Mass Spectrometry (MS) to confirm the molecular weight. researchgate.net

Current Research Landscape and Emerging Trends for this compound

Current research interest in this compound stems from its versatile applications across different scientific fields. Its unique structure, combining the diaryl urea core with fluorine substitution, makes it a valuable molecule for investigation.

Key research areas include:

Pharmaceuticals: The compound is explored for its potential as a therapeutic agent, particularly in cancer research, due to its ability to inhibit specific cellular pathways. Its potential to disrupt bacterial DNA formation also makes it a candidate for developing new treatments for infectious diseases like tuberculosis.

Agricultural Chemistry: It serves as a key ingredient in the development of herbicides and is also valued for its role as a plant growth regulator. The fluorinated structure enhances its biological activity in these applications.

Material Science: Researchers use this compound in the synthesis of advanced polymers. The presence of the urea and fluorophenyl groups can impart enhanced thermal stability and specific mechanical properties to these materials.

Chemical Synthesis and Environmental Science: It is used as a building block or intermediate for synthesizing more complex molecules. Additionally, it is investigated for its environmental impact and behavior in ecosystems to aid in chemical safety assessments.

The emerging trends for this compound align with broader movements in chemistry. There is a continuous drive to develop more selective and potent bioactive molecules, and the diaryl urea scaffold remains a privileged structure in this endeavor. The strategic use of fluorine is also a growing trend, with researchers fine-tuning molecular properties for specific applications. Therefore, future research will likely focus on creating novel derivatives of this compound to optimize its activity in its various roles, from medicine to materials.

Scope and Objectives of the Research Outline

This article provides a focused overview of the chemical compound this compound within the context of academic research. The objective is to present a structured and scientifically accurate account of its significance. The scope is strictly defined by the preceding sections, beginning with an introduction to its chemical class, the diaryl ureas, and the fundamental importance of its fluorine substituents. It then touches upon the historical methods of its synthesis and characterization before summarizing its current applications and future research directions. By adhering to this outline, the article aims to deliver a clear and concise understanding of this specific compound's role in the scientific community.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

1,3-bis(4-fluorophenyl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10F2N2O/c14-9-1-5-11(6-2-9)16-13(18)17-12-7-3-10(15)4-8-12/h1-8H,(H2,16,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEURDHASKSZBOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)NC2=CC=C(C=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10F2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70307336 | |

| Record name | 1,3-bis(4-fluorophenyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70307336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

370-22-9 | |

| Record name | 370-22-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190752 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-bis(4-fluorophenyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70307336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-BIS(4-FLUOROPHENYL)UREA | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways for 1,3 Bis 4 Fluorophenyl Urea

Established Synthetic Routes for Symmetrical Diaryl Ureas

Traditional methods for synthesizing symmetrical diaryl ureas, including 1,3-bis(4-fluorophenyl)urea, have been well-documented. These routes often involve the use of reactive intermediates and have been refined over the years for improved efficiency and safety.

Condensation Reactions with 4-Fluoroaniline (B128567) and Urea (B33335) Derivatives

One of the foundational methods for preparing this compound involves the direct reaction of 4-fluoroaniline with a suitable carbonyl source, such as urea or its derivatives. This approach, while straightforward, often requires forcing conditions.

A common and historically significant method involves the use of phosgene (B1210022) or its safer solid equivalent, triphosgene (B27547) (bis(trichloromethyl) carbonate), as the carbonyl source. nih.govcommonorganicchemistry.comacs.org The reaction proceeds by treating an aniline (B41778), in this case, 4-fluoroaniline, with triphosgene. nih.govresearchgate.net This reaction can be performed in a one-pot procedure where the in-situ generated isocyanate reacts with another equivalent of the aniline to form the symmetrical urea. nih.gov The use of a base, such as triethylamine (B128534), is common to neutralize the hydrochloric acid byproduct. nih.gov

| Reactants | Reagents | Product | Yield | Reference |

| 4-Fluoroaniline | Triphosgene, Triethylamine | This compound | 94% | researchgate.net |

Another variation involves the use of carbonyldiimidazole (CDI) as a less hazardous alternative to phosgene-related reagents. commonorganicchemistry.com The reaction mechanism is similar, with CDI activating the amine to form an intermediate that then reacts with a second amine molecule.

Reaction of Aromatic Amines with Isocyanates

A highly efficient and widely employed method for the synthesis of diaryl ureas is the reaction of an aromatic amine with an aryl isocyanate. asianpubs.orgresearchgate.net For the synthesis of this compound, this involves the reaction of 4-fluoroaniline with 4-fluorophenyl isocyanate. nih.gov

The key intermediate, 4-fluorophenyl isocyanate, can be prepared from 4-fluoroaniline by reacting it with phosgene or a phosgene equivalent like triphosgene or trichloromethyl chloroformate. nih.govasianpubs.orgprepchem.com The subsequent addition of 4-fluoroaniline to the isocyanate readily affords the desired symmetrical diaryl urea. asianpubs.org This method is often preferred due to its high yields and relatively mild reaction conditions.

| Reactant 1 | Reactant 2 | Solvent | Product | Reference |

| 4-Fluoroaniline | 4-Fluorophenyl isocyanate | Acetone | This compound | asianpubs.org |

The synthesis of various diaryl urea derivatives, including analogs of the anticancer drug sorafenib, has been successfully achieved using this isocyanate-based approach. asianpubs.orgnih.gov

Copper-Mediated Tandem Reactions

More recent advancements in synthetic methodology have explored the use of transition metal catalysis to facilitate the synthesis of ureas. Copper-catalyzed reactions have emerged as a promising alternative, offering novel pathways for C-N bond formation. mdpi.comoaepublish.comresearchgate.netconfex.com

While direct copper-mediated synthesis of this compound is not extensively detailed in the provided results, the principles of copper-catalyzed urea synthesis suggest a potential pathway. These reactions can involve the coupling of various nitrogen and carbon sources under the influence of a copper catalyst. oaepublish.comnih.gov For instance, copper has been shown to catalyze the synthesis of unsymmetrical ureas from aryl isocyanides and O-benzoyl hydroxylamines. mdpi.comresearchgate.net The electrochemical synthesis of urea using copper-based catalysts has also been investigated, highlighting the versatility of copper in facilitating C-N coupling. oaepublish.comconfex.com The development of tandem reactions, where multiple bond-forming events occur in a single pot, is a key area of research in this field. researchgate.net

Utilizing Bis(trichloromethyl)carbonate in Urea Synthesis

Bis(trichloromethyl) carbonate, commonly known as triphosgene, serves as a safer and more manageable substitute for gaseous phosgene in the synthesis of ureas. nih.govcommonorganicchemistry.comresearchgate.net Its application in the synthesis of symmetrical diaryl ureas like this compound is well-established. nih.govresearchgate.net

The reaction involves the treatment of an aniline with triphosgene, often in the presence of a base like triethylamine or diisopropylethylamine (DIPEA), in an appropriate solvent such as dichloromethane (B109758) or toluene. nih.govnih.govresearchgate.net Triphosgene acts as a source of phosgene in situ, which then reacts with two equivalents of the aniline to form the urea. This method offers high yields and is tolerant of a wide range of functional groups. researchgate.net The reaction can be carried out by adding the aniline and base to a solution of triphosgene, or by adding the triphosgene solution to the aniline. nih.govresearchgate.net

| Starting Material | Reagent | Base | Product | Yield | Reference |

| 4-Fluoroaniline | Triphosgene | Triethylamine | This compound | 94% | researchgate.net |

| 2,2-Difluorobenzo[d] nih.govCurrent time information in Bangalore, IN.dioxol-4-amine | Triphosgene | - | 2,2-Difluoro-4-isocyanatobenzo[d] nih.govCurrent time information in Bangalore, IN.dioxole | - | nih.gov |

| 4-Fluoro-3-(trifluoromethyl)aniline | Triphosgene | - | 4-Fluoro-3-(trifluoromethyl)phenyl isocyanate | - | nih.gov |

Advanced Synthetic Approaches and Catalytic Methods

In addition to the established routes, modern organic synthesis has focused on developing more sophisticated and efficient methods, particularly those involving catalysis, to access diaryl ureas and their derivatives.

Palladium-Catalyzed N-Methylation of Urea Derivatives

While not a direct synthesis of this compound, the palladium-catalyzed N-methylation of urea derivatives represents an important post-synthetic modification. chemrxiv.orgresearchgate.net This methodology allows for the introduction of a methyl group onto the nitrogen atom of a pre-formed urea, which can be crucial for modulating the biological activity of the molecule.

Recent research has demonstrated the use of palladium on carbon (Pd/C) as a heterogeneous catalyst for the N-methylation of urea derivatives, using methanol (B129727) as both a hydrogen and a C1 source. chemrxiv.orgresearchgate.net This catalytic transfer hydrogenation approach offers a sustainable and environmentally friendly alternative to traditional methylation methods that often employ toxic reagents. rsc.org The selective N-monomethylation of urea derivatives has been achieved with high efficiency using this catalytic system. researchgate.net

| Substrate | Catalyst | Methylating Agent/Hydrogen Source | Product | Reference |

| Urea Derivative | Pd/C | Methanol | N-Methylated Urea Derivative | chemrxiv.orgresearchgate.net |

This catalytic approach highlights the ongoing efforts to develop greener and more atom-economical synthetic transformations in organic chemistry. acs.org

Ruthenium-Based Catalysis for Hydrogenation of Urea Derivatives

Ruthenium-based catalysts have been extensively investigated for the hydrogenation of urea derivatives. These catalytic systems are effective in the reduction of the highly stable urea carbonyl group to form products such as formamides, amines, and methanol. A variety of ruthenium complexes have been shown to be active, with pincer-type complexes being particularly prominent.

For instance, ruthenium pincer complexes have been successfully employed for the hydrogenation of various urea derivatives. frontiersin.org These catalysts, often featuring a central metal atom held in a rigid framework by a multidentate ligand, exhibit high stability and activity. The hydrogenation reactions are typically carried out under hydrogen pressure and at elevated temperatures. The products of these reactions are generally the corresponding amines and methanol, resulting from the complete reduction of the urea moiety.

In addition to pincer complexes, other ruthenium-based systems have been developed. For example, new pincer ruthenium complexes with a monodentate N-heterocyclic carbene ligand have been synthesized and shown to be potent hydrogenation catalysts. frontiersin.org These catalysts can operate under atmospheric pressure of hydrogen gas at moderate temperatures (e.g., 50 °C) to convert esters and lactones to alcohols, showcasing their potential for related reductions. frontiersin.org Furthermore, ruthenium complexes with multimodal proton-responsive CNN(H) pincer ligands have been shown to be efficient precatalysts in the hydrogenation of N-heterocycles. nih.gov

The nature of the ruthenium catalyst and the reaction conditions can influence the product distribution. For example, the use of microwave heating has been shown to efficiently reduce 1,3-cycloalkanediones to the corresponding diols using a ruthenium catalyst in the presence of 2-propanol and hydrogen gas, suggesting an alternative energy source for driving these hydrogenations. nih.gov

The catalytic hydrogenation of the urea bond is a thermodynamically favorable process, but it requires a catalyst to lower the activation energy. The mechanism generally involves the adsorption of both the urea derivative and hydrogen onto the catalyst surface. This is followed by the stepwise transfer of hydrogen atoms to the carbonyl carbon and nitrogen atoms of the urea. nih.govnih.gov

A general representation of the catalytic hydrogenation of an alkene, which shares mechanistic principles with urea hydrogenation, is shown in the table below.

| Step | Description |

| 1. Adsorption | The reactant (alkene or urea derivative) and hydrogen gas are adsorbed onto the surface of the metal catalyst. |

| 2. H-H Bond Cleavage | The bond in the hydrogen molecule is broken, and the hydrogen atoms bind to the catalyst surface. |

| 3. Hydrogen Transfer | Hydrogen atoms are sequentially transferred from the catalyst surface to the carbons of the double bond (or the carbonyl group of the urea). |

| 4. Desorption | The resulting saturated product, being more weakly adsorbed, detaches from the catalyst surface. |

| This table illustrates the general stages of heterogeneous catalytic hydrogenation. |

Iridium-Based Catalysis for Urea Hydrogenation

Iridium-based catalysts have also emerged as a powerful tool for the hydrogenation of urea derivatives. Similar to ruthenium, iridium complexes, particularly those with pincer-type ligands, have demonstrated high activity in these challenging transformations. In some cases, iridium catalysts can offer different reactivity or selectivity profiles compared to their ruthenium counterparts.

Research has shown that iridium-catalyzed hydrogenation of N,N'-diarylureas can proceed efficiently. For example, the use of an iridium catalyst with a threonine-derived P-stereogenic ligand has been successful in the asymmetric hydrogenation of related compounds like 2,3-diarylallyl amines, highlighting the potential for enantioselective transformations. thieme-connect.com The development of iridium-catalyzed reactions for the synthesis of N-N biaryl atropisomers further showcases the versatility of iridium in C-H activation and related transformations. thieme-connect.com

Mechanistic studies on iridium-catalyzed hydrogenation of imines suggest that the reaction can proceed through an outer-sphere mechanism. asianpubs.org In the context of the (S)-metolachlor process, a plausible proton-first, outer-sphere mechanism was proposed based on density functional theory (DFT) calculations. This mechanism involves transition states with acetate-assisted dihydrogen splitting and a hydride transfer from a five-coordinate iridium trihydride. asianpubs.org While this is for an imine, it provides insight into potential pathways for the related urea hydrogenation.

The choice of ligand is crucial in iridium catalysis. For instance, in the direct hydroarylation of glycals, the use of BINAP ligands with different absolute configurations allowed for the stereoselective synthesis of either α- or β-C-glycosyl arenes. nih.gov This demonstrates the high degree of control that can be achieved through ligand design in iridium-catalyzed reactions.

Green Chemistry Considerations in Synthesis

The synthesis of this compound and other diaryl ureas has seen a shift towards more environmentally benign methods, in line with the principles of green chemistry. A primary focus has been the avoidance of hazardous reagents, such as phosgene and isocyanates, and the use of more sustainable starting materials.

One of the key green approaches is the direct carbonylation of amines with carbon dioxide (CO2). asianpubs.org This method utilizes CO2 as a renewable and non-toxic C1 feedstock, offering a safer alternative to the highly toxic phosgene. The synthesis of N,N'-dialkylureas from CO2 and amines has been demonstrated using metal salts of oxalates as catalysts. thieme-connect.com This reaction is influenced by factors such as the choice of catalyst, solvent, and the use of a dehydrant. thieme-connect.com

Another green strategy involves the synthesis of ureas from carboxylic acids in a single step, using reagents like diphenylphosphoryl azide (B81097) (DPPA) or sodium azide. researchgate.net This approach bypasses the need for the separate preparation of isocyanates. researchgate.net Similarly, methods for synthesizing ureas from amines and urea itself are being explored as greener alternatives. organic-chemistry.org The reaction of an amine with urea can proceed at moderate temperatures (e.g., 80 °C) in aqueous solutions, with the in-situ formation of isocyanic acid being a key mechanistic step. organic-chemistry.org

The development of catalytic hydrogenations for urea derivatives also aligns with green chemistry principles by providing atom-economical routes to valuable chemicals. These catalytic methods often operate under milder conditions than traditional reduction methods and can lead to recyclable byproducts.

The use of two-step, one-pot syntheses also contributes to a greener process by reducing waste from intermediate purification steps. For example, a method for producing dibenzyl cyanamides and ureas from cyanamide (B42294) in a two-step process has been reported as an efficient and environmentally friendly approach. organic-chemistry.org

Reaction Mechanisms and Kinetic Studies of Formation

Understanding the reaction mechanisms and kinetics of the formation and subsequent reactions of this compound is crucial for optimizing synthetic protocols and controlling product selectivity.

Detailed Mechanistic Pathways for Urea Formation

The formation of 1,3-diaryl ureas can proceed through several mechanistic pathways, with the most common involving the reaction of an aryl isocyanate with an arylamine. The traditional synthesis of this compound would involve the reaction of 4-fluorophenyl isocyanate with 4-fluoroaniline.

In the context of catalytic hydrogenation of urea derivatives, two primary mechanistic pathways have been proposed. nih.gov

Hemiaminal Intermediate Pathway: The hydrogenation of the carbonyl C=O double bond leads to the formation of a hemiaminal intermediate. This intermediate can then selectively break down to form an amine and a formamide (B127407). nih.gov

Isocyanate Intermediate Pathway: The urea derivative can undergo thermal decomposition to generate an isocyanate and a corresponding amine. The isocyanate is then hydrogenated to the formamide. nih.gov

Control experiments have suggested that for some catalytic systems, the hydrogenation of the corresponding isocyanate is significantly less efficient than the hydrogenation of the urea derivative itself, indicating that the hemiaminal pathway is the predominant route. nih.gov

For iridium-catalyzed hydrogenation of imines, a related transformation, a proton-first, outer-sphere mechanism has been proposed. asianpubs.org This involves the activation of dihydrogen assisted by a base, followed by the transfer of a hydride from the iridium complex to the substrate. asianpubs.org Similar outer-sphere mechanisms have been proposed for the hydrogenation of various imines. mdpi.com

The mechanism of urea formation from amines and CO2 is also a subject of study. It is proposed that the reaction proceeds via the formation of a carbamic acid intermediate, which is then dehydrated to the corresponding isocyanate. nih.gov

Influence of Catalysts and Additives on Reaction Selectivity and Efficiency

The selectivity and efficiency of both the formation and subsequent hydrogenation of this compound are highly dependent on the choice of catalyst and the presence of additives.

In the catalytic hydrogenation of diaryl ureas, additives, particularly bases, play a crucial role in directing the reaction towards different products. For example, in ruthenium-catalyzed systems, the amount of a basic additive such as potassium tert-butoxide (KOtBu) can switch the selectivity between the formation of formamides (two-electron reduction) and methylamines (six-electron reduction). asianpubs.orgworktribe.com

High Base Concentration: An excess of base tends to favor the formation of the formamide product. It is hypothesized that the base inhibits the further hydrogenation of the formamide. asianpubs.orgworktribe.com

Low Base Concentration: At lower base concentrations, the reaction can proceed to the six-electron reduction products, yielding the corresponding methylamine (B109427) and methanol. asianpubs.org

The base is thought to have a dual role: it facilitates the formation of the active ruthenium dihydride catalyst and also controls the fate of the hemiaminal intermediate. worktribe.com In a more basic environment, the hemiaminal is more likely to eliminate H2 to form the formamide, while in a more neutral or acidic environment, it can eliminate water or an amine to proceed towards further reduction. mdpi.com

The structure of the catalyst itself also has a profound impact on selectivity. For instance, in the catalytic hydrogenation of nitriles, atomically dispersed palladium catalysts with different structures (single atoms vs. clusters) show markedly different selectivities, producing either secondary or primary amines. This highlights the importance of catalyst design at the atomic level.

The choice of metal in the catalyst can also influence the outcome. For example, in the hydrogenation of furfural, the addition of rhenium to a palladium catalyst was found to increase the selectivity towards the desired fatty alcohol product.

The table below summarizes the effect of additives on the selectivity of a model reaction, the hydrogenation of 1,3-bis(4-chlorophenyl)urea (B74380).

| Additive | Product Selectivity |

| Strong Base (e.g., KOtBu, high concentration) | Favors formation of N-formamide |

| Weaker Base or Low Concentration of Strong Base | Can lead to further reduction to N-methylamine and methanol |

| No Additive | May promote further hydrogenation of the formamide intermediate |

| This table illustrates the general influence of additives on product selectivity in the hydrogenation of diaryl ureas. |

Kinetic Parameters and Reaction Rate Determinations

While detailed kinetic studies specifically for the formation of this compound are not widely available in the public domain, general principles of reaction kinetics for urea synthesis and hydrogenation can be applied.

The formation of diaryl ureas from the reaction of an aryl isocyanate and an arylamine is generally a rapid reaction. Kinetic studies of polyurea formation have been conducted, particularly in the context of reaction injection molding (RIM). These studies often use techniques like adiabatic batch reactions to determine heats of reaction and relative reactivities. The reaction between primary aliphatic amines and aromatic isocyanates has been found to be extremely fast, with reaction half-lives on the order of milliseconds.

For the synthesis of urea from ammonia (B1221849) and CO2, kinetic models have been developed. These models often focus on the slow step of the reaction, which is the dehydration of ammonium (B1175870) carbamate (B1207046) to urea and water. The rate of urea formation in these systems is a function of the mole fractions of the reactants and the total pressure.

In catalytic hydrogenation, the reaction rate is influenced by several factors, including:

Catalyst Concentration: Higher catalyst loading generally leads to a faster reaction rate.

Hydrogen Pressure: Increased hydrogen pressure typically increases the reaction rate, as it increases the concentration of dissolved hydrogen available for the reaction.

Temperature: Reaction rates generally increase with temperature, although excessively high temperatures can lead to catalyst decomposition or undesired side reactions.

Substrate and Catalyst Structure: The electronic and steric properties of the urea derivative and the ligands on the metal catalyst can significantly affect the reaction kinetics.

Derivatization Strategies for this compound

The derivatization of this compound is a key area of research, enabling the creation of novel molecules with tailored properties. These strategies can be broadly categorized into three main approaches: functionalization of the aromatic rings, modification at the urea linkage, and the synthesis of unsymmetrical derivatives.

Functionalization of Aromatic Rings

The two 4-fluorophenyl rings in this compound offer sites for electrophilic substitution and other functionalization reactions. The fluorine atoms are ortho-, para-directing and deactivating, while the urea group is a moderately activating, ortho-, para-directing group. The interplay of these electronic effects, along with steric hindrance, governs the regioselectivity of these reactions.

A powerful method for the selective functionalization of diarylureas is through directed ortho-metalation (DoM) . nih.govwikipedia.org This strategy relies on the ability of a directing group to coordinate with an organolithium reagent, facilitating deprotonation at the adjacent ortho position. wikipedia.org In the case of N,N'-diarylureas, the urea moiety itself can act as a directing group. However, direct lithiation of both nitrogen atoms can be challenging. A more effective approach involves the initial N-alkylation of the urea, which then serves as a more potent directing group for ortho-lithiation. nih.govacs.org

The general principle involves the regioselective mono-N-alkylation of the diarylurea, followed by treatment with a strong base like sec-butyllithium (B1581126) (sec-BuLi). This leads to the selective deprotonation of the aromatic ring ortho to the alkylated nitrogen. The resulting aryllithium intermediate can then be quenched with various electrophiles to introduce a wide range of substituents. nih.govacs.org

Table 1: Examples of Electrophiles Used in Directed Ortho-Metalation of N-Alkyl-N,N'-diarylureas

| Electrophile | Introduced Functional Group |

| I₂ | Iodo |

| Me₃SiCl | Trimethylsilyl |

| DMF | Formyl (CHO) |

| RCHO (Aldehydes) | Hydroxyalkyl |

| R₂CO (Ketones) | Hydroxy-dialkyl-methyl |

While direct electrophilic substitution on the aromatic rings of this compound without the use of directing groups is also possible, it often leads to a mixture of products due to the competing directing effects of the fluorine and urea substituents.

Modifications at the Urea Linkage

The urea linkage (-NH-CO-NH-) is another key site for derivatization, allowing for the introduction of various substituents on the nitrogen atoms.

N-Alkylation: The nitrogen atoms of the urea can be alkylated using alkyl halides in the presence of a base. google.com A process for the N-alkylation of ureas has been described using a solid base and a phase transfer catalyst. google.com The reaction of a urea with an alkylating agent in a diluent can lead to the corresponding N-alkylated product. google.com It is worth noting that O-alkylation to form isoureas can be a competing reaction, especially under certain conditions. google.com

N-Acylation: Acylation of the urea nitrogens can be achieved using acyl chlorides or anhydrides. This introduces an acyl group, further modifying the electronic and steric properties of the molecule.

Reactions leading to other functional groups: The urea linkage can also be a precursor to other functionalities. For instance, the hydrogenation of diaryl ureas can lead to the formation of formamides or even undergo further reduction. researchgate.net The selectivity of these reactions can be influenced by the choice of catalyst and reaction conditions. researchgate.net

Synthesis of Unsymmetrical Fluorophenyl Urea Derivatives

The synthesis of unsymmetrical ureas, where the two nitrogen atoms bear different substituents, is of great interest for creating molecules with diverse properties. Several methods have been developed to achieve this, often involving the reaction of an isocyanate with an amine. nih.gov

One common strategy involves the reaction of 4-fluorophenyl isocyanate with a different substituted aniline or amine. This approach directly yields the desired unsymmetrical urea.

Table 2: Examples of Unsymmetrical Urea Synthesis from Isocyanates and Amines

| Isocyanate | Amine | Unsymmetrical Urea Product |

| 4-Fluorophenyl isocyanate | 3-Aminophenylamine | 1-(3-Aminophenyl)-3-(4-fluorophenyl)urea nih.gov |

| 4-Chlorophenyl isocyanate | 4-(Pyridin-2-ylmethoxy)aniline | 1-(4-Chlorophenyl)-3-(4-(pyridin-2-ylmethoxy)phenyl)urea nih.gov |

| 3-(Trifluoromethyl)phenyl isocyanate | 4-(Pyridin-2-ylmethoxy)aniline | 1-(4-(Pyridin-2-ylmethoxy)phenyl)-3-(3-(trifluoromethyl)phenyl)urea nih.gov |

Another versatile method for synthesizing unsymmetrical ureas involves the coupling of amides and amines mediated by a hypervalent iodine reagent, such as phenyliodine diacetate (PhI(OAc)₂). nih.gov This approach avoids the need for metal catalysts and often proceeds under mild conditions. nih.gov The reaction is believed to proceed through an in-situ generated isocyanate intermediate from the amide via a Hofmann-type rearrangement. organic-chemistry.org

The synthesis of Schiff base derivatives of 1,3-diphenylurea (B7728601) has also been reported, where a pre-formed urea derivative is reacted with an aldehyde. nih.gov This method allows for the introduction of further diversity into the molecular structure. For example, 1-(2-aminophenyl)-3-(4-fluorophenyl)urea can be reacted with various substituted salicylaldehydes to produce a range of Schiff base-containing unsymmetrical ureas. nih.gov

Spectroscopic and Structural Characterization Techniques for 1,3 Bis 4 Fluorophenyl Urea and Its Derivatives

Vibrational Spectroscopy Applications

Vibrational spectroscopy is a powerful tool for identifying the functional groups and understanding the bonding within a molecule. By analyzing the vibrational modes of the atoms, researchers can gain a "fingerprint" of the compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

FT-IR spectroscopy is instrumental in identifying the key functional groups present in 1,3-bis(4-fluorophenyl)urea. The infrared spectrum of ureas and their derivatives displays characteristic absorption bands that correspond to specific vibrational motions of the atoms.

For the urea (B33335) moiety (–NH–CO–NH–), several distinct vibrations are observed. The N-H stretching vibrations typically appear as a broad band in the region of 3200 to 3600 cm⁻¹. docbrown.info The carbonyl (C=O) stretching vibration, referred to as the Amide I band, is a strong absorption that is characteristically found around 1700 cm⁻¹. docbrown.inforesearchgate.net The N-H bending and C-N stretching vibrations, known as the Amide II band, are observed in the 1600-1650 cm⁻¹ range. docbrown.inforesearchgate.net Additionally, C-N stretching vibrations can also be seen around 1450 cm⁻¹ and 1150 cm⁻¹. docbrown.inforesearchgate.net

In the case of this compound, the presence of the 4-fluorophenyl groups introduces additional characteristic bands. The C-F stretching vibration is a strong band that is typically observed in the region of 1250-1000 cm⁻¹. The aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while the C=C stretching vibrations within the benzene (B151609) ring appear in the 1600-1450 cm⁻¹ region. The substitution pattern on the benzene ring also gives rise to characteristic out-of-plane (OOP) C-H bending vibrations in the fingerprint region (below 1000 cm⁻¹). For a 1,4-disubstituted benzene ring, a strong band is typically observed between 850 and 800 cm⁻¹.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

| N-H | Stretching | 3200 - 3600 | docbrown.info |

| C=O (Amide I) | Stretching | ~1700 | docbrown.inforesearchgate.net |

| N-H Bending / C-N Stretching (Amide II) | Bending/Stretching | 1600 - 1650 | docbrown.inforesearchgate.net |

| C-N | Stretching | ~1450, ~1150 | docbrown.inforesearchgate.net |

| C-F | Stretching | 1250 - 1000 | |

| Aromatic C-H | Stretching | >3000 | |

| Aromatic C=C | Stretching | 1600 - 1450 | |

| 1,4-Disubstituted Benzene C-H OOP | Bending | 850 - 800 |

FT-Raman Spectroscopy for Vibrational Mode Assignment

FT-Raman spectroscopy serves as a complementary technique to FT-IR, providing valuable information for the assignment of vibrational modes. While FT-IR is based on the absorption of infrared radiation, Raman spectroscopy measures the inelastic scattering of monochromatic light. A key advantage of Raman spectroscopy is that symmetric vibrations, which may be weak or inactive in the IR spectrum, often produce strong Raman signals.

For ureas, the symmetric N-C-N stretching mode is a characteristic Raman peak, often observed around 1000 cm⁻¹. researchgate.netresearchgate.net The C=O stretching vibration is also observable in the Raman spectrum. For 1,4-disubstituted benzene derivatives, the ring breathing mode, a symmetric vibration involving the entire ring, gives rise to a strong and characteristic Raman band. researchgate.net This mode is often seen in the range of 1000-1100 cm⁻¹. The analysis of both FT-IR and FT-Raman spectra allows for a more complete and accurate assignment of the vibrational modes of this compound.

| Vibrational Mode | Typical Raman Shift (cm⁻¹) | Reference |

| Symmetric N-C-N Stretch | ~1000 | researchgate.netresearchgate.net |

| Phenyl Ring Breathing | 1000 - 1100 | researchgate.net |

Computational Analysis of Vibrational Frequencies

To support the experimental vibrational data, computational methods, particularly Density Functional Theory (DFT), are frequently employed. researchgate.netajchem-a.comnih.gov By creating a theoretical model of the this compound molecule, its vibrational frequencies can be calculated. These calculated frequencies are then compared with the experimental FT-IR and FT-Raman spectra.

This comparison helps to confirm the assignment of the observed bands to specific vibrational modes. Potential Energy Distribution (PED) analysis, a common output of these calculations, provides a quantitative measure of the contribution of different internal coordinates (like bond stretching or angle bending) to each vibrational mode. nih.gov This detailed analysis allows for a more confident and precise understanding of the molecule's vibrational behavior. Discrepancies between the calculated and experimental frequencies can often be accounted for by the fact that the calculations are typically performed for a single molecule in the gas phase, while the experimental data is often collected from a solid sample where intermolecular interactions can influence the vibrational frequencies.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the detailed structure of organic molecules by providing information about the chemical environment of specific nuclei, primarily protons (¹H) and carbon-13 (¹³C).

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environments

¹H NMR spectroscopy provides detailed information about the different types of protons present in this compound and their connectivity. The chemical shift (δ) of a proton is influenced by its electronic environment.

The protons of the N-H groups in the urea linkage are expected to appear as a singlet or a broad signal in the downfield region of the spectrum, typically between δ 8.0 and 10.0 ppm. The exact chemical shift can be dependent on the solvent and concentration. rsc.org

The aromatic protons of the two 4-fluorophenyl rings will give rise to signals in the aromatic region of the spectrum, generally between δ 7.0 and 8.0 ppm. Due to the symmetry of the 4-fluorophenyl group, the four aromatic protons are not all chemically equivalent. The protons ortho to the fluorine atom will have a different chemical shift than the protons meta to the fluorine atom. This will likely result in a complex multiplet pattern, often appearing as two sets of doublets or a doublet of doublets, due to coupling with both the adjacent aromatic protons and the fluorine atom.

| Proton Environment | Typical Chemical Shift (δ, ppm) | Multiplicity | Reference |

| N-H (Urea) | 8.0 - 10.0 | Singlet (broad) | rsc.org |

| Aromatic H | 7.0 - 8.0 | Multiplet |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Elucidation

¹³C NMR spectroscopy provides information about the carbon framework of the molecule. Each unique carbon atom in the structure will give rise to a distinct signal in the spectrum.

The carbonyl carbon (C=O) of the urea group is highly deshielded and will appear at a low field, typically in the range of δ 150-160 ppm. rsc.org

The carbon atoms of the 4-fluorophenyl rings will appear in the aromatic region, generally between δ 110 and 165 ppm. The carbon atom directly bonded to the fluorine (C-F) will exhibit a large chemical shift and will also show coupling to the fluorine atom (¹JCF), resulting in a doublet. The other aromatic carbons will also show smaller couplings to the fluorine atom (²JCF, ³JCF), which can sometimes be resolved. The carbon atom attached to the nitrogen (C-N) will also have a characteristic chemical shift in the aromatic region. The symmetry of the 4-fluorophenyl rings means that there will be fewer than six signals for the aromatic carbons. Specifically, one would expect to see four distinct signals for the aromatic carbons of each ring.

| Carbon Environment | Typical Chemical Shift (δ, ppm) | Reference |

| C=O (Urea) | 150 - 160 | rsc.org |

| Aromatic C (C-F) | ~155 - 165 (doublet due to ¹JCF) | libretexts.orglibretexts.org |

| Aromatic C (C-N) | ~135 - 145 | libretexts.orglibretexts.org |

| Aromatic C | ~115 - 130 | libretexts.orglibretexts.org |

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Fluorine Environment

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy is a powerful tool for characterizing fluorine-containing compounds due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus. nih.govwikipedia.org The chemical shift of a ¹⁹F nucleus is highly sensitive to its local electronic environment, making it an excellent probe for structural and conformational analysis. nih.gov

In the context of this compound, the ¹⁹F NMR spectrum provides specific information about the fluorine atoms on the phenyl rings. The chemical shifts are influenced by the electronic effects of the urea linkage and any other substituents on the aromatic rings. Studies on various N-(fluorophenyl)-N'-(3-nitrophenyl)ureas have shown that the ¹⁹F chemical shifts can be correlated with electronic substituent parameters. nih.gov For symmetrically substituted ureas like this compound, a single resonance is expected for the two equivalent fluorine atoms. The precise chemical shift value, typically reported relative to a standard like CFCl₃, can confirm the para-substitution pattern. colorado.eduucsb.edu For instance, the chemical shift for monofluorobenzene is approximately -113.15 ppm. colorado.edu The broad chemical shift range of ¹⁹F NMR, spanning about 800 ppm, minimizes the likelihood of peak overlap, even in complex molecules. wikipedia.orgnih.gov

Table 1: Representative ¹⁹F NMR Chemical Shift Data Interactive table available in the digital version.

| Compound | Functional Group | Chemical Shift (ppm) relative to CFCl₃ |

|---|---|---|

| Monofluorobenzene | Ar-F | -113.15 colorado.edu |

| p-Difluorobenzene | Ar-F | -106.0 colorado.edu |

| Trifluoroacetic acid | CF₃COOH | -76.55 colorado.edu |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR techniques are indispensable for the complete structural assignment of complex organic molecules, including this compound and its derivatives. These experiments provide through-bond correlation information between different nuclei.

COSY (Correlation Spectroscopy): ¹H-¹H COSY experiments are used to identify proton-proton coupling networks within the molecule. For this compound, this would reveal the coupling between adjacent aromatic protons on the fluorophenyl rings, aiding in the assignment of the aromatic signals in the ¹H NMR spectrum. uni-ruse.bg

HSQC (Heteronuclear Single Quantum Coherence): HSQC provides correlation between protons and directly attached carbons (¹JCH). This is crucial for assigning the carbon signals of the protonated carbons in the phenyl rings. uni-ruse.bg For fluorinated compounds, ¹⁹F-¹³C HSQC can be used to identify one-bond ¹⁹F-¹³C correlations. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): HMBC experiments show correlations between protons and carbons over two or three bonds (²JCH, ³JCH). This is particularly useful for identifying quaternary carbons, such as the urea carbonyl carbon and the ipso-carbons of the phenyl rings, by observing their correlations with the aromatic and NH protons. uni-ruse.bgbas.bg In fluorinated systems, ¹⁹F-¹³C HMBC can reveal longer-range couplings. nih.gov

The combination of these 2D NMR techniques allows for the unambiguous assignment of all ¹H and ¹³C signals, providing a complete picture of the molecular connectivity. bas.bg

Table 2: Application of 2D NMR Techniques for Urea Derivatives Interactive table available in the digital version.

| NMR Technique | Type of Correlation | Information Gained for this compound |

|---|---|---|

| ¹H-¹H COSY | Proton-proton coupling | Connectivity of aromatic protons. uni-ruse.bg |

| ¹H-¹³C HSQC | One-bond proton-carbon coupling | Assignment of protonated aromatic carbons. uni-ruse.bgresearchgate.net |

| ¹H-¹³C HMBC | Long-range proton-carbon coupling | Assignment of quaternary carbons (ipso, carbonyl). uni-ruse.bgbas.bg |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight and investigating the fragmentation pathways of molecules, providing valuable structural information.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides the exact mass of a molecule with high precision, which allows for the determination of its elemental composition. For this compound (C₁₃H₁₀F₂N₂O), the calculated monoisotopic mass is 248.07613 Da. uni.lu HRMS can confirm this exact mass, distinguishing it from other compounds with the same nominal mass but different elemental formulas. This is a critical step in the identification and characterization of newly synthesized compounds. nih.gov

Electrospray Ionization Mass Spectrometry (ESI-MS) for Mechanistic Studies

Electrospray Ionization (ESI) is a soft ionization technique that allows for the analysis of intact molecules, often as protonated species [M+H]⁺. nih.gov ESI combined with tandem mass spectrometry (MS/MS) is particularly useful for studying the fragmentation patterns of compounds, which can provide insights into their structure and stability. nih.govnih.gov

For N,N'-substituted ureas, a characteristic fragmentation pathway involves the cleavage of the C-N bond, leading to the elimination of an isocyanate moiety. nih.gov In the case of this compound, the ESI-MS/MS spectrum of the [M+H]⁺ ion would be expected to show fragment ions corresponding to the loss of fluorophenyl isocyanate or a protonated fluorophenyl amine. The study of these fragmentation pathways can help in the structural elucidation of related urea derivatives and in understanding their chemical behavior. nih.gov

Table 3: Predicted ESI-MS Adducts and Fragments for this compound Interactive table available in the digital version.

| Adduct/Fragment | m/z (Predicted) |

|---|---|

| [M+H]⁺ | 249.08341 uni.lu |

| [M+Na]⁺ | 271.06535 uni.lu |

| [M+K]⁺ | 287.03929 uni.lu |

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid, providing precise information on bond lengths, bond angles, and intermolecular interactions.

Crystal Structure Determination and Polymorphism

The solid-state structure of ureas is often characterized by extensive hydrogen bonding networks. In many 1,3-disubstituted ureas, the molecules form one-dimensional chains through N-H···O hydrogen bonds between the urea groups. nih.govresearchgate.net

While the specific crystal structure of this compound is not detailed in the provided search results, related compounds offer significant insights. For example, the crystal structure of 1-(3-fluorophenyl)-3-(4-nitrophenyl)urea shows a nearly planar conformation with a small dihedral angle between the phenyl rings and features N-H···O hydrogen bonds. nih.gov

Polymorphism, the ability of a compound to exist in more than one crystal form, is a known phenomenon in substituted ureas. nih.govresearchgate.net For instance, 1,3-bis(3-fluorophenyl)urea (B11959935) exhibits at least two concomitant polymorphs, one with antiparallel and another with parallel alignments of the hydrogen-bonded urea chains. nih.govresearchgate.net Different polymorphs can have distinct physical properties, and their formation can be influenced by crystallization conditions such as the solvent used. researchgate.net The potential for polymorphism in this compound is therefore an important consideration in its solid-state characterization.

Table 4: Crystallographic Data for a Related Fluorinated Urea Derivative: 1-(3-Fluorophenyl)-3-(4-nitrophenyl)urea nih.gov Interactive table available in the digital version.

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₃H₁₀FN₃O₃ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.351 |

| b (Å) | 12.461 |

| c (Å) | 11.912 |

| β (°) | 100.315 |

| V (ų) | 1219.5 |

Analysis of Intermolecular Interactions

The supramolecular architecture of this compound and its derivatives is significantly influenced by a variety of non-covalent interactions, primarily hydrogen bonding and π-π stacking. These interactions dictate the crystal packing and can influence the physicochemical properties of the solid-state material.

Hydrogen Bonding:

π-π Stacking:

Aromatic π-π stacking interactions are another significant force in the crystal packing of these compounds. These interactions can occur between the phenyl rings of adjacent molecules. The nature of these interactions can be head-to-tail (HT) or head-to-head (HH), influencing the electronic properties of the material. nih.gov For instance, in some oxadiazole derivatives, which also feature aromatic rings, π-π interactions are observed between the oxadiazole and pyridine (B92270) rings or between two oxadiazole rings. nih.gov Theoretical calculations, such as Symmetry-Adapted Perturbation Theory (SAPT), suggest that these offset π-stacking arrangements are primarily driven by a balance between Pauli repulsion and dispersion forces, rather than electrostatics. chemrxiv.org The presence of fluorine substituents on the phenyl rings can modulate the electrostatic potential of the aromatic system, thereby influencing the nature and strength of these π-π interactions.

Hirshfeld Surface Analysis and Fingerprint Plots

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. This method partitions the crystal space into regions where the electron density of a pro-molecule (the molecule of interest) dominates over the sum of electron densities of all other molecules in the crystal.

The Hirshfeld surface itself provides a three-dimensional map of the close contacts a molecule makes with its neighbors. By color-coding the surface based on the distance to the nearest atom outside the surface (dnorm), one can identify regions of strong intermolecular interactions, such as hydrogen bonds, which appear as red areas.

Fingerprint Plots:

Complementary to the 3D Hirshfeld surface are two-dimensional "fingerprint plots." These plots summarize the intermolecular contacts by plotting the distance from the surface to the nearest nucleus inside the surface (di) against the distance to the nearest nucleus outside the surface (de). Different types of intermolecular contacts have characteristic shapes and distributions on the fingerprint plot, allowing for their quantitative analysis.

For example, in the analysis of a fluorinated chalcone (B49325) derivative, Hirshfeld surface analysis revealed that over 90% of the intermolecular contacts involved hydrogen atoms. nih.gov The 2D fingerprint plots for this compound distinctly showed contributions from H···H, C···H, F···H, S···H, and O···H contacts. nih.gov Similarly, for other organic compounds, fingerprint plots can clearly distinguish and quantify the percentage contribution of different interactions, such as N···H/H···N and O···H/H···O contacts, to the total Hirshfeld surface. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is a key technique for probing the electronic transitions within a molecule. The absorption of ultraviolet or visible light by a molecule promotes an electron from a lower energy molecular orbital to a higher energy one. For aromatic compounds like this compound, the most common transitions are π → π* and n → π*.

The UV-Vis absorption spectrum of a compound is typically presented as a plot of absorbance versus wavelength. The wavelength of maximum absorption (λmax) and the molar absorptivity (ε) are characteristic parameters. For diaryl urea derivatives and related compounds, the electronic transitions are influenced by the nature and substitution pattern of the aromatic rings.

For instance, in a series of 2,5-bis(4-arylphenyl)-1,3,4-oxadiazoles, the UV-Vis absorption spectra, measured in dichloromethane (B109758), showed strong absorption bands in the ultraviolet region, corresponding to π → π* transitions within the conjugated system. researchgate.net The exact position of λmax can be sensitive to the electronic nature of the substituents on the aryl rings. While specific UV-Vis data for this compound is not detailed in the provided context, it is expected to exhibit characteristic absorptions related to its diaryl urea chromophore. The basic urea molecule itself shows a UV/Vis spectrum. nist.gov

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique used to determine the mass fractions of the constituent elements (carbon, hydrogen, nitrogen, etc.) in a sample. This is a crucial step in the characterization of a newly synthesized compound to verify its empirical formula and purity.

For this compound, with the molecular formula C₁₃H₁₀F₂N₂O, the theoretical elemental composition can be calculated based on its atomic weights. The experimental values obtained from elemental analysis should closely match these theoretical values to confirm the identity and purity of the compound. While specific experimental data for this compound is not provided in the search results, this technique is a standard characterization method for such compounds. For example, elemental analysis was used to characterize N,N′-bis(4-chlorophenyl)urea and various other synthesized organic compounds. nih.govnih.gov

Table of Compound Data

| Property | Value | Source |

| Compound Name | This compound | N/A |

| CAS Number | 370-22-9 | sigmaaldrich.comchemimpex.com |

| Molecular Formula | C₁₃H₁₀F₂N₂O | sigmaaldrich.comchemimpex.com |

| Molecular Weight | 248.23 g/mol | chemimpex.combiosynth.com |

| Melting Point | 267 °C | chemimpex.combiosynth.com |

| Appearance | White to almost white powder to crystal | chemimpex.com |

| Purity | ≥ 98% (HPLC) | chemimpex.com |

Computational Chemistry and Molecular Modeling of 1,3 Bis 4 Fluorophenyl Urea

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a prominent computational method used to study the electronic structure of many-body systems. For 1,3-Bis(4-fluorophenyl)urea, DFT calculations offer a detailed understanding of its fundamental chemical and physical characteristics.

Optimization of Molecular Geometry and Electronic Properties

Table 1: Calculated Geometric and Electronic Properties of this compound

| Property | Calculated Value |

| Dipole Moment | Data not available in search results |

| Polarizability | Data not available in search results |

| Optimized Bond Lengths | Specific values not available in search results |

| Optimized Bond Angles | Specific values not available in search results |

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (E_gap = E_LUMO - E_HOMO) is a critical parameter for determining the molecule's chemical reactivity and kinetic stability. acadpubl.eu A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule. acadpubl.eu

For this compound, the distribution of HOMO and LUMO densities reveals the most probable sites for electrophilic and nucleophilic attacks, respectively.

Table 2: Frontier Molecular Orbital Energies of this compound

| Orbital | Energy (eV) |

| HOMO | Data not available in search results |

| LUMO | Data not available in search results |

| Energy Gap (ΔE) | Data not available in search results |

Molecular Electrostatic Potential (MEP) Analysis

Molecular Electrostatic Potential (MEP) analysis provides a visual representation of the charge distribution within a molecule. researchgate.net The MEP map illustrates the electrostatic potential on the electron density surface, using a color scale to denote different potential values. Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. acadpubl.euresearchgate.net Green areas represent neutral potential.

The MEP surface of this compound helps in identifying its reactive sites and understanding its intermolecular interactions, such as hydrogen bonding. researchgate.net The electronegative oxygen atom of the urea (B33335) group is expected to be a region of high negative potential, while the hydrogen atoms of the amine groups would exhibit positive potential.

Thermochemical Parameters

DFT calculations can also be used to compute various thermochemical parameters, such as enthalpy, entropy, and Gibbs free energy of formation. researchgate.net These parameters are essential for understanding the thermodynamic stability of this compound and for predicting the feasibility and energetics of chemical reactions in which it participates. These calculations are typically performed at a standard temperature and pressure to provide a consistent basis for comparison.

Table 3: Calculated Thermochemical Parameters of this compound

| Parameter | Calculated Value |

| Enthalpy of Formation (ΔHf) | Data not available in search results |

| Entropy (S) | Data not available in search results |

| Gibbs Free Energy of Formation (ΔGf) | Data not available in search results |

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of the dynamic behavior of this compound. These simulations can be used to investigate processes such as conformational changes, molecular vibrations, and interactions with other molecules, including solvents or biological macromolecules. researchgate.net For instance, MD simulations can model how this compound interacts with a solvent like water, providing insights into its solvation and transport properties.

Quantum Chemical Calculations for Reactivity Descriptors

Quantum chemical calculations, often based on DFT, are employed to determine a range of reactivity descriptors. These descriptors provide quantitative measures of a molecule's reactivity. Key descriptors include:

Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution. It is calculated as (E_LUMO - E_HOMO) / 2.

Chemical Potential (μ): Related to the escaping tendency of electrons from an equilibrium system. It is calculated as (E_HOMO + E_LUMO) / 2.

Electronegativity (χ): The power of an atom or molecule to attract electrons. It is the negative of the chemical potential (-μ).

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons. It is calculated as μ² / (2η).

These descriptors, derived from the HOMO and LUMO energies, provide a comprehensive picture of the reactivity of this compound. researchgate.net

Table 4: Calculated Reactivity Descriptors for this compound

| Descriptor | Formula | Calculated Value |

| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | Data not available in search results |

| Chemical Potential (μ) | (E_HOMO + E_LUMO) / 2 | Data not available in search results |

| Electronegativity (χ) | -μ | Data not available in search results |

| Electrophilicity Index (ω) | μ² / (2η) | Data not available in search results |

In Silico Predictions of Biological Activity and ADMET Properties

In silico analysis serves as a crucial preliminary step in drug discovery, enabling the prediction of a compound's pharmacokinetic profile and potential biological activities before undertaking expensive and time-consuming laboratory synthesis and testing. These predictions are based on the molecule's structure and physicochemical properties.

The biological potential of this compound has been noted in both agricultural and pharmaceutical research. chemimpex.com It is explored for its capacity to modulate specific cellular pathways, suggesting potential as a therapeutic agent, particularly in oncology. chemimpex.com In agriculture, it is a key component in the development of herbicides. chemimpex.com

| Property | Predicted Value | Description |

|---|---|---|

| Molecular Formula | C13H10F2N2O | The chemical formula of the compound. nih.gov |

| Molecular Weight | 248.23 g/mol | The mass of one mole of the substance. biosynth.com |

| XlogP | 3.2 | A measure of lipophilicity, which affects solubility and permeability. uni.lu |

| Hydrogen Bond Donors | 2 | The number of N-H or O-H bonds, which can donate hydrogen bonds to a receptor. |

| Hydrogen Bond Acceptors | 3 | The number of N or O atoms, which can accept hydrogen bonds from a receptor. |

| Rotatable Bonds | 2 | The number of bonds that can rotate freely, influencing conformational flexibility. |

These predicted values suggest that this compound has properties consistent with many orally available drugs, although its higher lipophilicity (XlogP of 3.2) might influence its solubility and metabolic profile.

Computational Docking Studies for Ligand-Receptor Interactions

Computational docking is a powerful technique used to predict how a ligand, such as this compound, might bind to the active site of a protein or receptor. nih.gov This method helps elucidate the molecular basis of a drug's mechanism of action and can guide the rational design of more potent and selective analogs. nih.gov

While specific docking studies for this compound are not extensively detailed in the literature, research on closely related phenylurea derivatives provides significant insight into the potential binding modes of this compound class. These studies demonstrate the critical role of the urea moiety in establishing key interactions with protein targets.

One such study focused on phenyl-urea analogs targeting Penicillin-Binding Protein 4 (PBP4), a protein implicated in antibiotic resistance in bacteria like Staphylococcus aureus. nih.gov In silico docking of a lead 4-chlorophenyl urea compound revealed that the urea "tail" region is crucial for binding, forming a majority of the predicted interactions within the PBP4 active site. nih.gov This understanding allowed researchers to focus their synthetic efforts on modifying this region to develop analogs with enhanced activity. nih.gov

| Target Protein | Related Compound Class | Key Findings from Docking Studies | Reference |

|---|---|---|---|

| Penicillin-Binding Protein 4 (PBP4) | Chlorophenyl urea derivatives | The phenyl-urea "tail" forms critical interactions in the binding site, guiding the design of new analogs to combat antibiotic resistance. | nih.gov |

| Human Adenosine (B11128) A(2A) Receptor (AA2AR) | 1-(substituted phenyl)-3-(naphtha[1,2-d]thiazol-2-yl) urea derivatives | Docking scores correlated with antiparkinsonian activity, with potent compounds showing both hydrophilic and lipophilic interactions within the receptor. | nih.gov |

| Transient Receptor Potential Vanilloid 1 (TRPV1) | N-(3-fluoro-4-methylsulfonamidomethylphenyl)urea | Docking analysis confirmed a binding mode similar to that of a known antagonist, identifying a new and potent template for analgesic drug development. | nih.gov |

Similarly, docking studies of urea/thiourea derivatives with the human adenosine A(2A) receptor (AA2AR) have been used to explore potential treatments for Parkinson's disease. nih.gov The results indicated a good correlation between the calculated docking scores and the observed biological activity, highlighting how computational models can reliably predict the binding of these compounds. nih.gov In another example, docking of a novel phenylurea compound into a homology model of the human TRPV1 receptor helped identify it as a potent antagonist, demonstrating the utility of these methods in discovering new therapeutic templates. nih.gov

These examples collectively underscore the value of computational docking for the broader class of phenylurea compounds. The interactions are typically driven by the urea functional group's ability to act as both a hydrogen bond donor and acceptor, anchoring the ligand within the receptor's binding pocket. For this compound, it is predicted that the two N-H groups would serve as hydrogen bond donors, while the carbonyl oxygen would act as an acceptor, enabling strong, directional interactions with protein residues.

Applications and Advanced Research Areas of 1,3 Bis 4 Fluorophenyl Urea

Medicinal Chemistry and Drug Discovery

The diaryl urea (B33335) motif is recognized as a privileged structure in drug design, capable of forming critical hydrogen bonds with biological targets. researchgate.netnih.gov The urea NH groups act as effective hydrogen bond donors, while the carbonyl oxygen is an excellent hydrogen bond acceptor. researchgate.netnih.gov This bonding capability is central to its role in medicinal chemistry.

The 1,3-Bis(4-fluorophenyl)urea structure is a foundational component in the synthesis of more complex molecules with therapeutic potential. chemimpex.com Its stability and reactivity allow for the creation of a diverse range of derivatives. chemimpex.com The diaryl urea core is a key feature in numerous kinase inhibitors, where it often interacts with the hinge region of the kinase domain. researchgate.netnih.gov This scaffold is instrumental in the design of Type II kinase inhibitors, which bind to the inactive "DFG-out" conformation of the kinase, often forming hydrogen bonds with conserved glutamate (B1630785) and aspartate residues within this motif. researchgate.netnih.gov The versatility of the diaryl urea structure allows it to be incorporated into various heterocyclic systems to modulate activity and properties. researchgate.net

The diaryl urea scaffold is a hallmark of several successful anticancer agents, most notably the multi-kinase inhibitor Sorafenib. researchgate.netresearchgate.netnih.gov This class of compounds is known to target several kinases involved in tumor progression, including RAF kinases. researchgate.netnih.gov

Research into derivatives has shown significant potential. For instance, diaryl ureas featuring a 4-quinazolinyloxy substituent have been identified as potent inhibitors of the BRAF V600E mutant kinase, a key driver in many melanomas. nih.gov One such compound, 1-(5-tert-butylisoxazol-3-yl)-3-(3-(6,7-dimethoxyquinazolin-4-yloxy)phenyl)urea, demonstrated efficacy in a mouse tumor xenograft model. nih.gov The urea moiety in these inhibitors is crucial for binding to the kinase. semanticscholar.org

Similarly, a study on a dichlorophenyl urea compound, COH-SR4 (1,3-bis(3,5-dichlorophenyl)urea), a close analog to the fluorinated title compound, demonstrated effective inhibition of tumor growth in melanoma models by inducing apoptosis and cell cycle arrest. nih.gov These findings underscore the potential of the core diaryl urea structure, including the this compound variant, as a basis for developing new anticancer therapies targeting pathways like the RAF/MEK/ERK cascade. researchgate.net

Table 1: Examples of Diaryl Urea Derivatives as Kinase Inhibitors

| Compound | Target Kinase(s) | Significance |

|---|---|---|

| Sorafenib | RAF, VEGFR, PDGFR | Approved for hepatocellular and renal cell carcinoma. nih.gov |

| Compound 7 | BRAF V600E | Efficacious in a mouse tumor xenograft model. nih.gov |

The this compound scaffold is a versatile template for designing inhibitors against various enzyme classes beyond kinases.

Soluble Epoxide Hydrolase (sEH): 1,3-disubstituted ureas are a well-established class of potent sEH inhibitors. nih.gov This enzyme is involved in metabolizing epoxyeicosatrienoic acids (EETs), which play roles in blood pressure regulation and inflammation. nih.gov The urea functionality mimics the transition state of the epoxide ring-opening reaction catalyzed by sEH. nih.gov Studies on adamantyl-based ureas with fluoroaromatic fragments have shown that the fluorine atom can enhance inhibitory potency, potentially by forming a hydrogen bond with catalytic tyrosine residues in the enzyme's active site. nih.gov For example, 1-(adamantan-1-ylmethyl)-3-(2-fluorophenyl) urea was found to be a highly potent sEH inhibitor with an IC50 value of 0.7 nM. nih.gov This highlights the favorable role of the fluorophenyl group in sEH inhibition.

β-Glucuronidase: This enzyme is a target for preventing the release of toxic drug metabolites in the gut. nih.gov A recent study designed and synthesized a series of (thio)urea derivatives as potential inhibitors of E. coli β-glucuronidase (EcGUS). nih.gov The research found that derivatives with an electron-withdrawing group, such as fluorine, on the phenyl ring could be beneficial for inhibitory activity. nih.govresearchgate.net One of the most potent compounds identified, E-9 , exhibited an IC50 of 2.68 µM, significantly more potent than the reference inhibitor. nih.gov

Kinases: As discussed previously, the diaryl urea moiety is a cornerstone of many kinase inhibitors. researchgate.netnih.gov Derivatives of 4-aminoquinazolinyl-diaryl urea have been synthesized and shown to be potent EGFR inhibitors. semanticscholar.org The presence of fluorine on the phenyl ring is a common feature in many kinase inhibitors, often contributing to improved binding affinity and metabolic stability.

Table 2: Inhibitory Activity of Urea Derivatives Against Various Enzymes

| Derivative Class | Target Enzyme | Key Finding |

|---|---|---|

| Adamantyl-fluorophenyl ureas | Soluble Epoxide Hydrolase (sEH) | Introduction of a fluorine atom enhanced potency, with IC50 values in the low nanomolar range. nih.gov |

| (Thio)urea derivatives | E. coli β-Glucuronidase | An electron-withdrawing group on the phenyl ring was beneficial for activity. nih.gov |

By inhibiting key enzymes like kinases and sEH, this compound and its derivatives can modulate critical biological signaling pathways. chemimpex.com

Kinase Signaling Pathways: As inhibitors of kinases like BRAF, EGFR, and VEGFR, diaryl ureas can block oncogenic signaling cascades. researchgate.netresearchgate.netsemanticscholar.org The RAF-MEK-ERK pathway, which is constitutively activated by BRAF mutations, is a primary target. researchgate.net By inhibiting BRAF, these compounds can halt the downstream signaling that promotes cell proliferation and survival in cancer cells.

Inflammatory Pathways: Through the inhibition of sEH, these compounds can increase the levels of anti-inflammatory EETs, thereby modulating inflammatory responses. nih.govnih.gov This has potential therapeutic implications for cardiovascular and inflammatory diseases. nih.gov

Hedgehog Signaling Pathway: Some diaryl urea derivatives have been found to act as ligands that inhibit proteins involved in the Hedgehog (Hh) signaling pathway, which is implicated in certain cancers. researchgate.netnih.gov

SAR studies are crucial for optimizing the potency and properties of diaryl urea-based drug candidates. For diaryl urea kinase inhibitors, SAR exploration has yielded several key insights:

Terminal Phenyl Ring: Substitutions on the terminal phenyl ring significantly influence activity. Electron-withdrawing groups, such as halogens (like the fluorine in this compound) or trifluoromethyl groups, are often favored. researchgate.net In a series of EGFR inhibitors, the nature of the substituent on the terminal phenyl ring had a major impact on pharmacological activity. semanticscholar.org

Central Scaffold: The core diaryl urea structure is essential for binding to the DFG-out conformation of many kinases. researchgate.net Modifications often involve replacing one of the phenyl rings with a different heterocyclic system to improve properties, as seen with thieno[3,2-d]pyrimidine (B1254671) and quinazoline (B50416) derivatives. semanticscholar.org

Linker and Side Chains: In studies of diaryl ureas as antiproliferative agents, modifying the linker between the urea and other moieties, or adding side chains, can fine-tune activity. For example, replacing an ester group with an amide group was found to enhance antiproliferative effects. nih.gov